tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various fields of scientific research due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane (CH2Cl2) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
- 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one-d4
Uniqueness
tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure and the presence of multiple trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20F3NO3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl 4,5,6-trifluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H20F3NO3/c1-17(2,3)25-16(24)22-6-4-18(5-7-22)9-10-8-11(19)13(20)14(21)12(10)15(18)23/h8H,4-7,9H2,1-3H3 |
InChI Key |
UGWDVDFMVMFPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C(=C3C2=O)F)F)F |
Origin of Product |
United States |
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